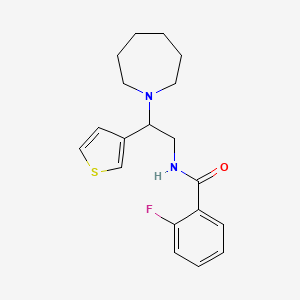

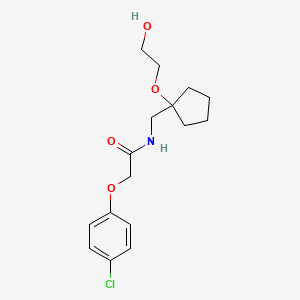

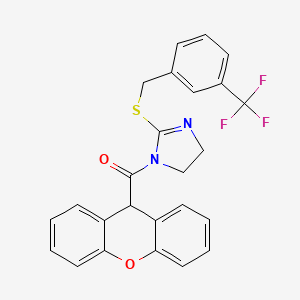

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to “N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide” involves multi-step processes, including the formation of key intermediates such as fluorobenzamide and thiophene derivatives. For example, the synthesis of related compounds involves reactions like the intramolecular 1,3-dipolar cycloaddition, leading to complex heterocyclic structures (Macías et al., 2013).

Molecular Structure Analysis

The molecular structure is crucial for understanding the compound's properties and reactivity. X-ray crystallography provides detailed insights into the arrangement of atoms within the molecule, showing that related compounds often crystallize in specific space groups with defined molecular conformations (Saeed et al., 2010).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, influenced by their functional groups. For instance, the presence of the fluorobenzamide moiety allows for nucleophilic substitution reactions that are central to further chemical modifications and the synthesis of related compounds (Fedorov et al., 2017).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are vital for the compound's application in various fields. These properties are determined through analytical techniques such as differential scanning calorimetry and powder X-ray diffraction, providing essential data for the compound's characterization (Saeed et al., 2011).

Chemical Properties Analysis

Chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are critical for understanding the compound's behavior in biological systems or chemical processes. Studies on related compounds highlight the importance of substituents on the benzamide and thiophene rings in determining the chemical behavior and potential applications (Helliwell et al., 2012).

Scientific Research Applications

Pharmacological Applications

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide and its related compounds have been studied for their pharmacological properties, particularly in the context of opioid receptors and their potential therapeutic applications. For instance, the preclinical pharmacology of AZD2327, a closely related compound, has been explored due to its potent and selective agonism at the δ-opioid receptor. This selectivity suggests a role in mood regulation, indicating potential applications in antidepressant and anxiolytic therapies without the tolerance issues associated with other treatments (Hudzik et al., 2011).

Material Science and Chemical Sensing

In material science, the structural modification of molecules like N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide can lead to the development of novel materials with specific properties. An example includes the attachment of electron-withdrawing fluorophores to cryptands, which modulates fluorescence signaling in response to metal ion binding. This property is particularly useful in the development of chemical sensors that can detect changes in the environment or biological systems through fluorescence on/off signaling (Bag & Bharadwaj, 2004).

Synthetic Chemistry

The compound and its analogs serve as key intermediates in synthetic chemistry, facilitating the creation of various structurally diverse molecules. Research in this area includes the development of novel synthetic routes to complex molecules, such as the scalable synthesis of YM758 monophosphate, an If channel inhibitor. This research highlights the importance of such compounds in streamlining the synthesis of pharmacologically relevant molecules, thus enhancing the efficiency and practicality of drug development processes (Yoshida et al., 2014).

properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2OS/c20-17-8-4-3-7-16(17)19(23)21-13-18(15-9-12-24-14-15)22-10-5-1-2-6-11-22/h3-4,7-9,12,14,18H,1-2,5-6,10-11,13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSWXIURBRGMOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNC(=O)C2=CC=CC=C2F)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Dimethylsulfamoylamino)methyl]-3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole](/img/structure/B2482901.png)

![3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2482905.png)

![[3-(Chloromethyl)-1-cyclopropylazetidin-3-yl]methanol](/img/structure/B2482914.png)

![4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2482915.png)

![Ethyl 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2482918.png)

![(1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B2482921.png)